molecular formula C10H7IO2 B3060774 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 812642-63-0

3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No. B3060774
CAS RN: 812642-63-0
M. Wt: 286.07 g/mol
InChI Key: PCJAUPFGYNVSGX-UHFFFAOYSA-N
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Description

3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is a chemical compound with the molecular formula C10H7IO2 . It is used for chemical probe synthesis . This compound contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle .


Molecular Structure Analysis

The molecular structure of similar compounds indicates an effective conjugation of the carbonyl group, the benzene ring, and the lone pair of the propyn-1-yloxy O atom . This suggests that 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde may have a similar structure.


Chemical Reactions Analysis

When appended to a ligand or pharmacophore through its formyl linker, this building block allows for UV light-induced covalent modification of a biological target with potential for downstream applications via the alkyne tag .


Physical And Chemical Properties Analysis

The molecular weight of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is 286.07 g/mol. More detailed physical and chemical properties might be found in databases like PubChem .

Scientific Research Applications

Thiol Reactivity Profiling

“3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde” is used in a quantitative thiol reactivity profiling platform to analyze redox and electrophile reactive cysteine proteomes . This platform relies on the ability of a commercially available thiol-reactive probe to covalently label, enrich, and quantify the reactive cysteinome in cells and tissues . This method is critical for understanding the underlying mechanisms involved in redox perturbation or electrophiles .

Chemical Probe Synthesis

This compound is used for chemical probe synthesis . The trifunctional building block contains a light-activated benzophenone, alkyne tag, and aldehyde synthetic handle . This allows for a wide range of chemical reactions and modifications, expanding its utility in various research applications .

Biological Target Modification

When appended to a ligand or pharmacophore through its acid linker, this building block allows for UV light-induced covalent modification of a biological target . This has potential for downstream applications via the alkyne tag .

Pharmaceutical Industry

The compound’s unique properties and broad range of applications make it a valuable asset in the pharmaceutical industry . Its ability to react with a variety of biological targets and its potential for downstream applications make it a versatile tool in drug discovery and development .

Redox Biology

The compound’s ability to react with cysteine, a unique protein-coding amino acid with high nucleophilicity, makes it a useful tool in redox biology . It can help researchers understand the role of redox mechanisms in biological processes .

Chemical Biology

In chemical biology, the compound’s ability to be readily modified by a broad range of redox mechanisms makes it a valuable tool . It can help in the formation of various oxidative post-translational modifications, contributing to our understanding of protein function and regulation .

properties

IUPAC Name

3-iodo-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJAUPFGYNVSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392321
Record name 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde

CAS RN

812642-63-0
Record name 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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